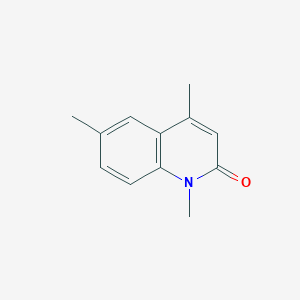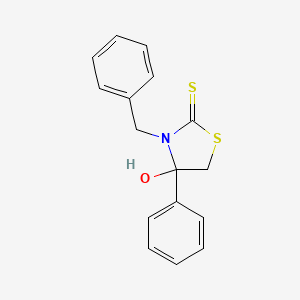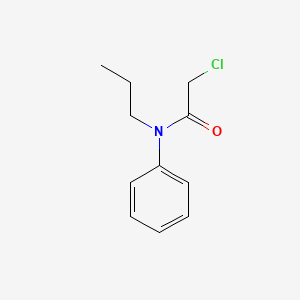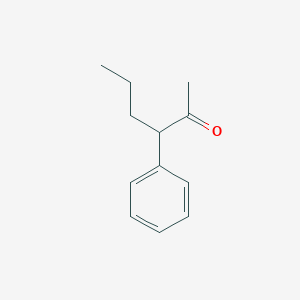
1-(Methylamino)-1-phenylacetone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-1-phenylacetone hydrochloride is a chemical compound that belongs to the class of phenylacetones. It is a hydrochloride salt form of 1-(methylamino)-1-phenylacetone, which is known for its applications in various chemical and pharmaceutical processes. This compound is characterized by its crystalline structure and is often used as an intermediate in the synthesis of other chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylamino)-1-phenylacetone hydrochloride can be synthesized through several methods. One common method involves the reaction of phenylacetone with methylamine in the presence of a reducing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylamino)-1-phenylacetone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenylacetone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-1-phenylacetone hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(methylamino)-1-phenylacetone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active substances, influencing biochemical reactions and processes. Its effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to various physiological and pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
Methcathinone: A related compound with similar chemical structure and properties.
Ephedrine: Shares structural similarities and is used in similar applications.
Pseudoephedrine: Another related compound with comparable uses and effects.
Uniqueness: 1-(Methylamino)-1-phenylacetone hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
7476-22-4 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-(methylamino)-1-phenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)10(11-2)9-6-4-3-5-7-9;/h3-7,10-11H,1-2H3;1H |
InChI-Schlüssel |
VCQGVOKLIVKHSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)


![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)



